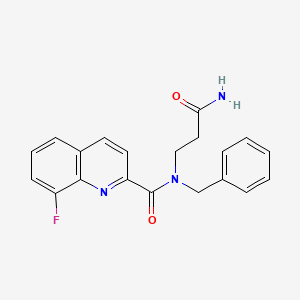![molecular formula C22H30N2O2 B5516157 1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound is a complex organic molecule that appears to involve functional groups and structural elements characteristic of piperidine derivatives, indicating potential biological activity or interest in chemical synthesis and material science. While specific studies directly addressing this compound were not found, related research provides insight into similar compounds' synthesis, structure, and properties.
Synthesis Analysis
Synthesis approaches for related compounds often involve multistep reactions, starting from simple precursors and employing conditions that facilitate the formation of the desired piperidine framework. For example, piperidine-mediated cyclization techniques are utilized to construct piperidine derivatives with high efficiency under mild reaction conditions (Zhang et al., 2021).
Molecular Structure Analysis
X-ray diffraction analysis has determined the molecular and crystal structures of similar hydroxy derivatives of hydropyridine. These studies highlight the significant role of intramolecular and intermolecular hydrogen bonds in determining the molecules' conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can lead to various products depending on the reactants and conditions employed. For instance, reactions with benzylidenemalononitriles or α-cyanoacrylic esters can yield functionalized pyridines or bis-pyridinones, demonstrating the versatility of piperidine in facilitating nucleophilic additions and cyclizations (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of piperidine derivatives can vary widely depending on the substituents present on the piperidine ring and the overall molecular structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical behavior of piperidine derivatives, including their reactivity towards different reagents, stability under various conditions, and potential for further functionalization, is a key area of interest. Studies have shown that substituent groups significantly influence these compounds' reactivity and chemical stability, affecting their potential applications (Khan et al., 2013).
科学的研究の応用
Synthesis and Molecular Structure
Research has delved into the synthesis and molecular structure of compounds similar to 1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol. For instance, studies on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines and their reactions have provided insights into the formation of complex structures through reactions with benzylidenemalononitriles and other compounds, revealing potential pathways for synthesizing related compounds (Mekheimer, Mohamed, & Sadek, 1997). Additionally, investigations into the molecular and crystal structures of hydroxy derivatives of hydropyridine have highlighted the role of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals, which could be relevant for understanding the structural characteristics of this compound (Kuleshova & Khrustalev, 2000).
Pharmacological Properties
While direct research on this compound's pharmacological properties is not discussed, related compounds have been examined for their pharmacological potential. For example, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which could provide a framework for evaluating similar properties in this compound (Sugimoto et al., 1990).
特性
IUPAC Name |
1-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-4-pyridin-3-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,25)10-9-18-5-7-19(8-6-18)17-24-14-11-22(26,12-15-24)20-4-3-13-23-16-20/h3-8,13,16,25-26H,9-12,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZSORIAZKTLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCC(CC2)(C3=CN=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)
